5-Iodo-2-methylpyrazolo[3,4-b]pyridine
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Overview
Description
5-Iodo-2-methylpyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, with an iodine atom at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methylpyrazolo[3,4-b]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with iodine in the presence of a suitable solvent such as glacial acetic acid . Another approach involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles as starting materials, which are then reacted with aniline in the presence of amorphous carbon-supported sulfonic acid as a catalyst under ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of solid catalysts such as amorphous carbon-supported sulfonic acid offers advantages in terms of cost, non-toxicity, and stability, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methylpyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iodine, aniline, and various catalysts such as amorphous carbon-supported sulfonic acid . Reaction conditions typically involve the use of solvents like glacial acetic acid or ethanol and may require specific temperatures and reaction times to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include substituted pyrazolopyridines, oxidized or reduced derivatives, and cyclized heterocyclic compounds .
Scientific Research Applications
5-Iodo-2-methylpyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a small-molecule inhibitor of tropomyosin receptor kinases, which are associated with the proliferation and differentiation of cells.
Biological Research: It is used in the study of various biological pathways and molecular targets, including receptor tyrosine kinases and downstream signal transduction pathways.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other heterocyclic compounds and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methylpyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as tropomyosin receptor kinases. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This makes it a promising candidate for the development of anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Iodo-2-methylpyrazolo[3,4-b]pyridine include other pyrazolopyridines such as:
- 1H-Pyrazolo[3,4-b]pyridine
- 2H-Pyrazolo[3,4-b]pyridine
- Pyrazolo[3,4-c]pyridine
- Pyrazolo[4,3-c]pyridine
- Pyrazolo[4,3-b]pyridine
Uniqueness
This compound is unique due to the presence of the iodine atom at the 5-position and the methyl group at the 2-position, which confer distinct chemical and biological properties. These structural features contribute to its specificity and potency as a small-molecule inhibitor of tropomyosin receptor kinases, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
5-iodo-2-methylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-11-4-5-2-6(8)3-9-7(5)10-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUZXBWPGPXKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=NC2=N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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